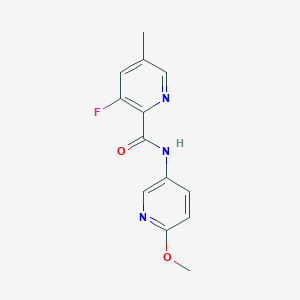![molecular formula C16H15ClN4O2S B2508437 3-((2-(4-クロロフェニル)-2-オキソエチル)チオ)-5-プロピル-[1,2,4]トリアゾロ[4,3-a]ピリミジン-7(8H)-オン CAS No. 891127-63-2](/img/structure/B2508437.png)
3-((2-(4-クロロフェニル)-2-オキソエチル)チオ)-5-プロピル-[1,2,4]トリアゾロ[4,3-a]ピリミジン-7(8H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
BenchChem offers high-quality 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
この化合物は、抗がん剤としての可能性から注目を集めています。研究者らは、1,2,4-トリアゾロ[4,3-a]キノキサリンと1,2,4-トリアジノ[4,3-a]キノキサリンの新規誘導体を合成し、その中には本研究の対象となる化合物も含まれています。これらの誘導体の中でも、9aは、さまざまなヒトがん細胞株に対して顕著な活性を示しました。 特に、白血病、非小細胞肺がん、大腸がん、中枢神経系がん、黒色腫、腎臓がん、前立腺がん、および乳がん細胞に対して広範囲にわたる有効性を示しました 。今後の研究では、その作用機序を解明し、効力を最適化することが期待されます。
抗菌作用
同じ化合物は、強力な抗菌作用も示しています。特に、悪名高い病原菌である緑膿菌に対して非常に有効でした。10aと16は、標準的な抗生物質であるアンピシリンよりも緑膿菌の増殖を抑制する効果が高く、化合物9aは、抗がん剤と抗菌剤の両方として二重の作用を示しました 。これらの知見は、薬剤耐性菌対策における潜在的な可能性を示唆しています。
神経保護作用と抗炎症作用
本研究の化合物など、トリアゾール-ピリミジンハイブリッド化合物は、神経保護作用と抗炎症作用に有望な効果を示しています。 さらなる調査が必要ですが、これらの特性は、神経変性疾患や炎症性疾患の治療に役立つ可能性があります .
PARP1阻害
最近の研究では、本研究の化合物がPARP1阻害剤であることが明らかになりました。PARP1阻害剤は、特にHR欠損がんの治療において、がん治療に重要な役割を果たします。また、獲得耐性メカニズムについても光を当てています。 本研究の化合物は、耐性機構の解明のための薬理学的ツールとなり、治療薬としての可能性を秘めています .
LSD1阻害
ドッキング研究により、本研究の化合物など、[1,2,3]トリアゾロ[4,5-d]ピリミジン骨格は、新しいLSD1阻害剤の設計に役立つ可能性があることが示唆されています。 これらの阻害剤は、エピジェネティックな調節とがん治療に関連しています .
結論
要約すると、3-((2-(4-クロロフェニル)-2-オキソエチル)チオ)-5-プロピル-[1,2,4]トリアゾロ[4,3-a]ピリミジン-7(8H)-オンは、さまざまな科学分野において有望な特性を示しています。その多面的特性は、治療的応用のためのさらなる調査と最適化を必要としています。研究者らは、その作用機序、毒性プロファイル、および既存の治療法との潜在的な相乗効果を調査する必要があります。 🌟
作用機序
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular signaling pathways.
Mode of Action
It’s known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and hormone regulation, among others.
Result of Action
Given the pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound has effects at both the molecular and cellular levels. These could include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
特性
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEABVJWBXBGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2508354.png)
![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![3-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)


![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2508372.png)
![5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2508376.png)
